molecular formula C14H14N2O2 B176993 Ethyl 2-(phenylamino)nicotinate CAS No. 115891-18-4

Ethyl 2-(phenylamino)nicotinate

Cat. No. B176993
M. Wt: 242.27 g/mol
InChI Key: GEKGMJRAYIKWAR-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylamino)nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of nicotinic acid derivatives and has been found to possess various biological activities.

Scientific Research Applications

Attraction of Thrips in Agriculture

Ethyl nicotinate has been identified as a potent attractant for Thrips obscuratus, a common pest in peaches and apricots. This finding is significant for agricultural pest management, as ethyl nicotinate proved more attractive than ripe fruit and was effective for at least two weeks, offering a potential method for pest control in fruit orchards (Penman et al., 1982).

Chemical Process Intensification

A study focused on the selective partial and full hydrogenation of ethyl nicotinate using a trickle bed reactor, demonstrating a high throughput in a laboratory-scale flow chemistry platform. This research presents significant implications for industrial chemistry, particularly in the efficient production of ethyl nicotinate derivatives (Ouchi et al., 2014).

Retinoprotective Effects

Ethyl nicotinate derivatives have shown potential retinoprotective effects. In a study, a derivative demonstrated significant protection against ischemic injuries in rat retinas and improved retinal microcirculation. This suggests its potential use in treating retinal diseases (Peresypkina et al., 2020).

Interaction with Human Serum Albumin

Research into nicotinate esters, including ethyl nicotinate, revealed their binding and hydrolysis characteristics when interacting with human serum albumin. This study provides insights into the pharmacokinetics and dynamics of these compounds in the human body (Steiner et al., 1992).

Industrial Production and Green Chemistry

A review on ecological methods to produce nicotinic acid, the core structure of ethyl nicotinate, focused on potential industrial applications. This is important for green chemistry, as current production methods have significant environmental impacts (Lisicki et al., 2022).

Antibacterial Activity

Studies on derivatives of ethyl nicotinate have shown antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Bheemanapalli et al., 2008).

Safety And Hazards

Ethyl 2-(phenylamino)nicotinate is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It should be stored in a tightly closed container in a cool and dry place .

properties

IUPAC Name

ethyl 2-anilinopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKGMJRAYIKWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557589
Record name Ethyl 2-anilinopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(phenylamino)nicotinate

CAS RN

115891-18-4
Record name Ethyl 2-anilinopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Kamal, M Ashraf, ST Basha, SMA Hussaini… - Organic & …, 2016 - pubs.rsc.org
A new class of (E)-N-phenyl-3-styrylpyridin-2-amine conjugates were designed and synthesized on the basis of E7010 and resveratrol scaffolds. These conjugates were evaluated for …
Number of citations: 23 pubs.rsc.org
DA Davydov, MA Giricheva, YB Malysheva… - The Journal of …, 2023 - ACS Publications
This study describes a one-pot photoinduced method for azepine synthesis and their subsequent rearrangement into pyridines. The rearrangement of the azepine, formed during …
Number of citations: 1 pubs.acs.org
A Kamal, VS Reddy, M Vishnuvardhan, GB Kumar… - RSC …, 2015 - pubs.rsc.org
A series of new (Z)-3-(arylamino)-1-(2-(arylamino)pyridin-3-yl)prop-2-en-1-one conjugates 9a–p were synthesized and evaluated for their cytotoxic activity against some human cancer …
Number of citations: 8 pubs.rsc.org
A Kamal, M Ashraf, MNA Khan, VD Nimbarte, S Faazil… - 2014 - Wiley Online Library
The following article Synthesis and Cytotoxic Activity of 2‐Anilinopyridine‐3‐Acrylamides as Tubulin Polymerization Inhibitors, by A. Kamal, Md. Ashraf, MNA Khan, VD Nimbarte, S. …
F Sultana, MA Saifi, R Syed, GS Mani… - New Journal of …, 2019 - pubs.rsc.org
A series of 2-anilinopyridyl linked benzothiazole-hydrazone conjugates (5a-aa) were designed, synthesized and evaluated for their in vitro cytotoxic potency against a panel of cancer …
Number of citations: 24 pubs.rsc.org
R Karmakar, C Mukhopadhyay - Physical Sciences Reviews, 2022 - degruyter.com
Benzothiazole scaffolds exhibit exciting medicinal properties including anticancer. In recent time most complicated job for every researcher is to discover a novel drug that can treat …
Number of citations: 3 www.degruyter.com

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